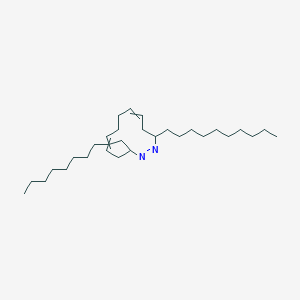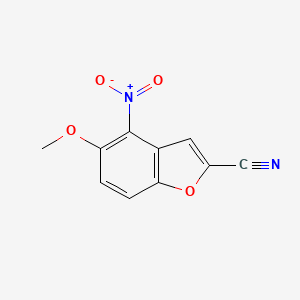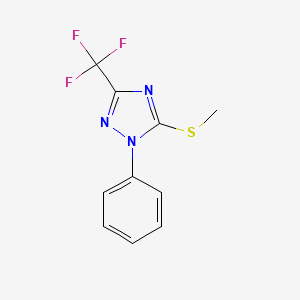
1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)-: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with a methylthio group, a phenyl group, and a trifluoromethyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazines with formamide under microwave irradiation can yield substituted 1,2,4-triazoles . Another approach involves the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as copper catalysts, and green oxidants like oxygen, can enhance the efficiency of the synthesis . Additionally, microwave irradiation and electrochemical methods are employed to achieve rapid and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the triazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Iodine, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
Chemistry: 1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)- is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the trifluoromethyl group enhances its biological activity, making it a promising candidate for drug development .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal and anticancer agent. Its ability to interact with biological receptors through hydrogen-bonding and dipole interactions makes it a valuable pharmacophore .
Industry: In the industrial sector, 1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)- is used in the development of new materials with unique properties. It is also employed as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound operates as a pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Fluconazole: An antifungal agent containing a 1,2,4-triazole ring.
Itraconazole: Another antifungal drug with a similar triazole structure.
Ravuconazole: A triazole-based antifungal agent.
Voriconazole: A broad-spectrum antifungal drug.
Posaconazole: An antifungal agent with a triazole ring.
Uniqueness: 1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl and methylthio groups, which enhance its chemical and biological properties. These substituents contribute to its increased stability, lipophilicity, and biological activity compared to other triazole compounds .
Properties
CAS No. |
89522-03-2 |
|---|---|
Molecular Formula |
C10H8F3N3S |
Molecular Weight |
259.25 g/mol |
IUPAC Name |
5-methylsulfanyl-1-phenyl-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H8F3N3S/c1-17-9-14-8(10(11,12)13)15-16(9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
MENFNKHKBIQYGK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NN1C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


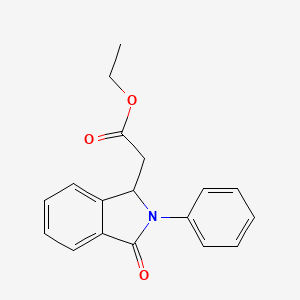
![[(2-Oxoethylidene)amino]oxidanide](/img/structure/B14389313.png)
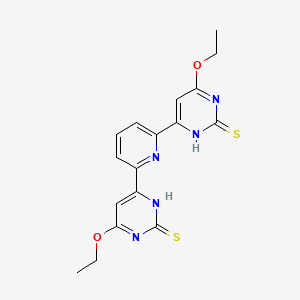
![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)
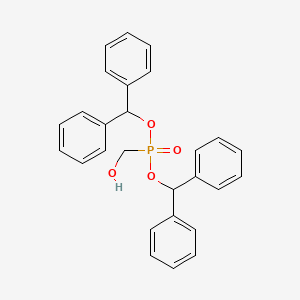
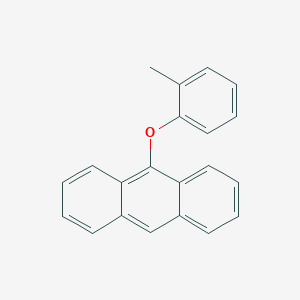
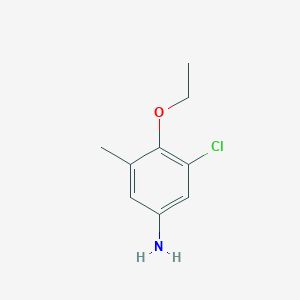
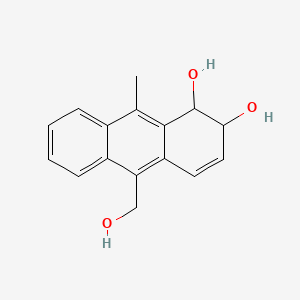

silane](/img/structure/B14389370.png)
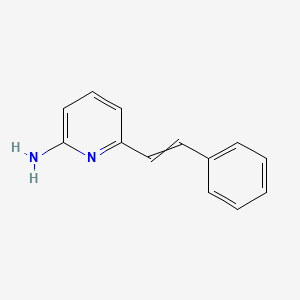
![4-Methylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14389380.png)
